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Compound of Interest

1-Ethyl-4-nitro-1H-pyrazole-5-
Compound Name:
carboxylic acid

Cat. No.: B183073

Comparative Analysis of the Crystal Structure of
Pyrazole Derivatives

An objective guide for researchers, scientists, and drug development professionals on the
crystallographic analysis of pyrazole-based compounds, with a focus on structural analogues of
1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.

The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its
derivatives exhibiting a wide array of biological activities and material properties.
Understanding the three-dimensional arrangement of atoms within these molecules is
paramount for rational drug design and the development of novel materials. This guide
provides a comparative overview of the crystal structures of several pyrazole derivatives,
offering insights into their solid-state conformations and intermolecular interactions. While the
specific crystal structure for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid is not publicly
available, this guide leverages data from closely related analogues to infer potential structural
features and to provide a framework for future analysis.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of substituted
pyrazole derivatives, providing a basis for structural comparison. These compounds share key
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structural motifs with the target molecule, such as the pyrazole core, nitro-substitution, and

carboxylic acid or ester functionalities.

Parameter

Ethyl 1-(4-
nitrophenyl)-5-
(trifluoromethyl)-1H
-pyrazole-4-
carboxylate[1]

5-(3-nitro-1H-
pyrazol-4-
yl)tetrazole[2][3]

Ethyl 5-amino-1-(4-
chloro-2-
nitrophenyl)-1H-
pyrazole-4-
carboxylate[4]

Molecular Formula C13H10F3N304 C4HsN7O2 C12H11CIN4Oa
Crystal System Not specified Orthorhombic Monoclinic
Space Group Not specified P212121 Not specified

Unit Cell Dimensions

a, b, c a B, ynot

a, b, c a B, ynot

a=8.5899(8) A, b=
10.2413(9) A, ¢ =

specified specified 15.6633(14) A, B =
96.5415(13)°
Volume (A3) Not specified Not specified 1369.0(2)
Z Not specified Not specified 4

Key Supramolecular

Interactions

C-H---O hydrogen
bonds, -1t

stacking[1]

N-H---N hydrogen
bonds, m-stacking

interactions[2][3]

N-H---O and N-H---N
intermolecular

hydrogen bonds[4]

Experimental Protocols

The determination of crystal structures for pyrazole derivatives typically involves single-crystal

X-ray diffraction. The general experimental protocol is outlined below.

1. Crystal Growth: Suitable single crystals of the target compound are grown, often by slow

evaporation of a saturated solution. Common solvents for pyrazole derivatives include

methanol, ethanol, or dimethylformamide.[1]

2. Data Collection: A single crystal of appropriate size is mounted on a diffractometer. The

crystal is kept at a constant temperature, often 150(2) K, during data collection.[4] X-ray
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diffraction data are collected using monochromatic radiation, typically Mo Ka radiation (A =
0.71073 A).[1] Data are collected over a range of angles using techniques like ¢ and w scans.

3. Structure Solution and Refinement: The collected diffraction data are processed to yield a
set of structure factors. The crystal structure is then solved using direct methods and refined by
full-matrix least-squares on F2. All non-hydrogen atoms are typically refined anisotropically.
Hydrogen atoms are often placed in geometrically calculated positions and refined using a
riding model.[5]

Workflow for Crystal Structure Analysis

The following diagram illustrates the typical workflow for the determination and analysis of a
crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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